molecular formula C17H14O5 B191880 8-O-methylretusin CAS No. 37816-20-9

8-O-methylretusin

Cat. No.: B191880
CAS No.: 37816-20-9
M. Wt: 298.29 g/mol
InChI Key: SELGEUSJRWRBQR-UHFFFAOYSA-N
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Description

8-O-Methylretusin is a naturally occurring isoflavonoid compound found in various plant species, including Euchresta horsfieldii and Sophora tetraptera . It is known for its distinctive chemical structure, which includes a methoxy group at the 8th position of the isoflavone backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-O-Methylretusin typically involves the methylation of retusin, an isoflavone, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized methylation reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-O-Methylretusin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Isoflavones with different functional groups at the 8th position.

Mechanism of Action

The mechanism of action of 8-O-Methylretusin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

8-O-Methylretusin can be compared with other similar isoflavonoids, such as:

Uniqueness: this compound’s unique feature is the presence of the methoxy group at the 8th position, which contributes to its distinct chemical and biological properties. This structural difference allows it to interact with specific molecular targets and exhibit selective biological activities.

Biological Activity

8-O-Methylretusin is a flavonoid compound primarily isolated from various plant sources, including Maackia amurensis and Euchresta horsfieldii. This compound has garnered attention due to its diverse biological activities, particularly its potential as an inhibitor of human monoamine oxidase-B (hMAO-B), and its antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C17H14O5C_{17}H_{14}O_5 and is characterized by a methoxy group at the 8-position of the flavonoid backbone. Its structure contributes to its biological activity, influencing interactions with various biological targets.

1. Inhibition of Monoamine Oxidase-B

A significant study demonstrated that this compound acts as a potent and selective reversible inhibitor of hMAO-B, with an IC50 value of 0.23 µM. This inhibition suggests potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease, where MAO-B plays a critical role in dopamine metabolism .

CompoundIC50 (µM)
This compound0.23
Calycosin0.24

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.466 µM against Bacillus flexus, Pseudomonas fluorescens, and Vibrio natriegens. These results highlight its potential as a natural antimicrobial agent .

Bacterial StrainMIC (µM)
Bacillus flexus0.002 - 0.466
Pseudomonas fluorescens0.004 - 0.133
Vibrio natriegens0.024 - 0.249

3. Antioxidant Properties

The compound has also been noted for its antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : As a reversible inhibitor of hMAO-B, it interferes with the breakdown of neurotransmitters, potentially increasing levels of dopamine in the brain.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation, but flavonoids typically disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antioxidant Activity : By donating electrons to free radicals, it mitigates oxidative damage to cellular components.

Case Studies

  • Neuroprotective Effects : In a study involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound demonstrated cognitive improvements through MAO-B inhibition .
  • Antimicrobial Efficacy : A comparative study on various flavonoids showed that this compound had superior antimicrobial efficacy against biofilm-forming bacteria in marine environments, indicating its potential use in antifouling applications .

Properties

IUPAC Name

7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGEUSJRWRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191259
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37816-20-9
Record name Isoafrormosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 8-O-methylretusin?

A1: this compound has shown promising results in several areas:

  • Antimicrobial activity: It exhibits broad-spectrum activity against both bacteria and fungi. [, , ]
  • Antifouling activity: Studies indicate activity against marine biofilm-derived bacteria, suggesting potential applications in antifouling coatings. []
  • Antioxidant activity: Demonstrates antioxidant properties through DPPH radical scavenging and β-carotene-linoleic acid bleaching assays. []
  • Cholinesterase inhibitory activity: Research suggests potential for development as a therapeutic agent for Alzheimer's disease. []
  • Breast cancer: In silico analysis predicts potential as an activating agent for caspase-3, suggesting potential anti-cancer properties. []

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from various plant species, including:

  • Halimodendron halodendron []
  • Dipteryx alata []
  • Spatholobus species [, ]
  • Erythrina latissima []
  • Knema glomerata []
  • Mucuna birdwoodiana []
  • Dalbergia cultrata []
  • Maackia amurensis []
  • Apocynum venetum []
  • Millettia nitida var. hirsutissima []
  • Placolobium vietnamense []
  • Pterocarpus indicus []
  • Swartzia laevicarpa []
  • Dipteryx odorata []
  • Andira parviflora []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol. []

Q4: What spectroscopic techniques are used to characterize this compound?

A4: The structure of this compound has been elucidated using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: both 1D and 2D NMR experiments are employed to determine the connectivity and stereochemistry of the molecule. [, , , ]
  • High-Resolution Mass Spectrometry (HRMS): provides accurate mass measurements to confirm the molecular formula. []

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